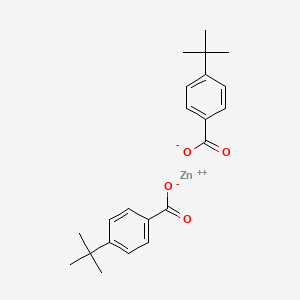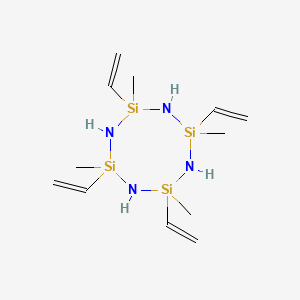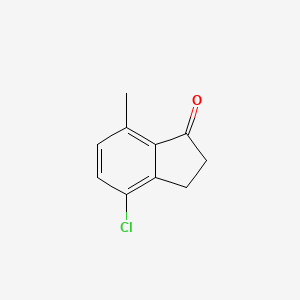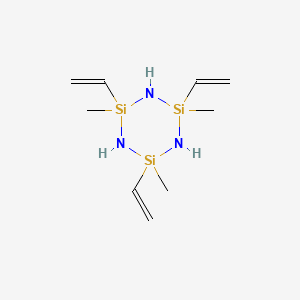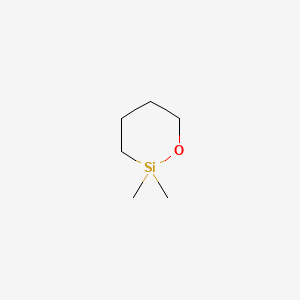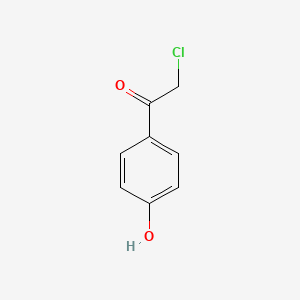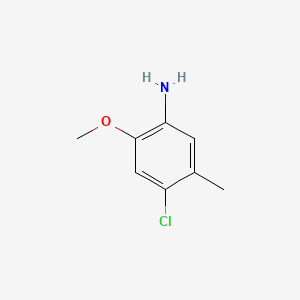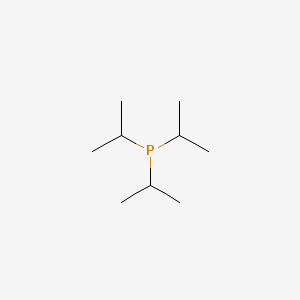
Isopropyl methacrylate
描述
Isopropyl methacrylate: is an organic compound with the molecular formula C7H12O2 . It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is a type of methacrylate ester, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties, such as high transparency, resistance to ultraviolet light, and good mechanical strength, making them valuable in various industrial applications .
作用机制
Target of Action
Isopropyl methacrylate is primarily used as a monomer in the synthesis of polymers and copolymers . It serves as a vital plasticizer in plastics, contributing to their desirable properties . Its primary targets are therefore the molecules with which it forms covalent bonds during the polymerization process .
Mode of Action
The mode of action of this compound involves its ability to form covalent bonds with other molecules during the polymerization process . This process is typically initiated by heat or light, and results in the formation of long-chain polymers . The polymerization process can be influenced by various factors, including temperature, the presence of initiators, and the concentration of the monomer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the radical polymerization of acrylates and methacrylates . This process involves a series of reactions, including initiation, propagation, and termination . The polymerization process can also involve secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Pharmacokinetics
It is soluble in organic solvents, which can facilitate its use in certain applications .
Result of Action
The result of the action of this compound is the formation of polymers with desirable properties. These polymers can have a wide range of applications, from the production of plastics to the synthesis of other materials . The specific properties of the resulting polymers can vary depending on the conditions of the polymerization process and the presence of other monomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound may be sensitive to heat and light during long-term storage, which can trigger its polymerization . Additionally, the presence of impurities in the biobased monomers can impact the polymerization process . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by its storage and processing conditions.
生化分析
Biochemical Properties
The nature of these interactions is largely dependent on the conditions under which the polymerization process occurs .
Cellular Effects
The cellular effects of isopropyl methacrylate are not well-studied. It is known that methacrylates can have an impact on cell function. For example, methacrylate-based polymers have been shown to affect fibroblast adhesion and morphology . It is plausible that this compound could have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in the polymerization process. . This process involves the generation of free radicals, which can initiate the polymerization of this compound. The process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. For instance, the desorption of methanol from poly(methyl methacrylate) specimens causes the shrinking and cracking of the specimens
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound at different dosages in animal models. It is known that nanoparticles, which can be made from methacrylates, can have toxic effects on the reproductive system in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that methacrylates can be involved in various metabolic pathways. For instance, biobased approaches to the production of methacrylic acid, a related compound, involve various metabolic pathways .
Transport and Distribution
It is known that methacrylates can be transported and distributed within cells during the polymerization process .
Subcellular Localization
It is known that methacrylates can be localized within cells during the polymerization process .
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl methacrylate can be synthesized through the esterification of methacrylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and isopropyl alcohol into a reactor, where the esterification reaction takes place. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Isopropyl methacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification.
Polymerization: this compound can polymerize in the presence of radical initiators, such as azobisisobutyronitrile, to form poly(this compound).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile for polymerization.
Acid/Base Catalysts: Sulfuric acid for esterification and hydrolysis
Major Products Formed:
Poly(this compound): Formed through polymerization.
Methacrylic Acid and Isopropyl Alcohol: Formed through hydrolysis.
科学研究应用
Isopropyl methacrylate has a wide range of applications in scientific research and industry:
Polymer Science: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Methacrylate-based polymers are used in the production of medical devices, dental materials, and drug delivery systems due to their biocompatibility and mechanical properties.
Material Science: this compound is used in the development of advanced materials, such as hydrogels and smart materials, which respond to external stimuli like temperature and pH.
Industrial Applications: It is employed in the manufacture of paints, varnishes, and inks, providing excellent adhesion and durability.
相似化合物的比较
Isopropyl methacrylate is similar to other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. it has unique properties that make it distinct:
Methyl Methacrylate: Known for its high transparency and hardness, used in the production of acrylic glass (Plexiglas).
Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate, used in coatings and adhesives.
Butyl Methacrylate: Provides excellent weather resistance and is used in outdoor applications like paints and sealants.
This compound, with its balanced properties of flexibility, transparency, and chemical resistance, is particularly valuable in applications requiring a combination of these characteristics .
属性
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-94-7 | |
| Record name | Poly(isopropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022218 | |
| Record name | Isopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
70 °F (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4655-34-9 | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4655-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004655349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URP39ZM4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isopropyl methacrylate has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.
A: Yes, various studies employ spectroscopic techniques to characterize this compound and its copolymers. For instance, Infrared (IR) spectroscopy reveals the presence of specific functional groups, such as acid dimers formed in copolymers with methacrylic or acrylic acid. [, , , , , ] Additionally, 1H-NMR and 13C-NMR spectroscopy are utilized to analyze the composition and structure of IPMA copolymers. [, , ]
A: Studies on Acrylonitrile-IPMA copolymers revealed that increasing the Acrylonitrile content enhances thermal stability. This suggests that incorporating IPMA can influence the overall thermal properties of the resulting copolymer. []
A: Yes, extensive research has explored the miscibility of PiPMA and IPMA-containing copolymers with various polymers. For instance, PiPMA exhibits miscibility with poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA) but is immiscible with poly(n-hexyl methacrylate). [, , , , , , ] The miscibility behavior depends on factors such as the size and chemical nature of the pendant groups on the interacting polymers.
A: this compound serves as a crucial monomer in free radical polymerization, enabling the creation of homopolymers like PiPMA and diverse copolymers. These polymers find applications in various fields, including coatings, adhesives, and biomedical materials. [, , , , , ]
A: Yes, one example is its use in radiation-induced graft copolymerization, where IPMA is grafted onto polypropylene fibers to modify their properties. [] The extent of grafting depends on factors such as the monomer concentration and the chosen grafting technique (liquid-phase vs. gas-phase).
A: The bulky isopropyl side chains in PiPMA significantly impact its conformational characteristics, leading to increased chain stiffness compared to PMMA or PEMA. [] This stiffness influences the polymer's physical properties and its behavior in solution.
A: Studies investigating the effect of side chains on enthalpy relaxation in poly(alkyl methacrylates) revealed that larger side chains, like the isopropyl group in PiPMA, lead to longer relaxation times. This highlights the influence of side chain size on the mobility and relaxation processes within the polymer matrix. []
A: Research on photochromic reactions of spirobenzopyran dispersed in various poly(alkyl methacrylate) matrices, including PiPMA, demonstrated the impact of the polymer matrix on the isomerization kinetics of the photochromic molecule. [] The findings suggest that the specific chemical environment provided by IPMA units influences the mobility and reactivity of incorporated molecules.
A: Studies have explored the ultrasonic degradation of poly(alkyl methacrylates), including PiPMA, in various solvents. [] The degradation rate is influenced by factors such as solvent type, temperature, and the initial molecular weight of the polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



